4-amino-N-butylbenzamide
Description
4-Amino-N-butylbenzamide is a benzamide derivative featuring a butylamine chain attached to the benzamide core, with an amino group at the para position of the aromatic ring. It is synthesized via catalytic coupling reactions, such as those involving haloarenes and amines under high-pressure conditions (110°C, 20 atm CO) using copper nanoparticle-decorated silicon nanowires (CuNP@SiNWs) as catalysts . This compound serves as a key intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity.
Properties
IUPAC Name |
4-amino-N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXMHAHQLCYFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509998 | |
| Record name | 4-Amino-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-84-2 | |
| Record name | 4-Amino-N-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-N-butylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This green and rapid process provides high yields and is eco-friendly .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction between 4-aminobenzoic acid and butylamine under controlled conditions. The reaction is often carried out at elevated temperatures to ensure complete conversion and high purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-butylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-Amino-N-butylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research for studying protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-amino-N-butylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can modulate enzymatic activities by binding to active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Nitro-Substituted Analogs
- N-(2-Nitrophenyl)-4-bromo-benzamide (): Structure: Features a bromo substituent at the para position and a nitro group on the aniline ring. Synthesis: Derived from 2-nitroaniline and 4-bromobenzoyl chloride. Properties: The nitro group enhances electron-withdrawing effects, reducing solubility in polar solvents compared to 4-amino-N-butylbenzamide.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :
Methoxy-Substituted Derivatives
- 4-(Benzyloxy)-N-butylbenzamide (CAS: 84403-54-3): Structure: Benzyloxy group replaces the amino group at the para position. Molecular Formula: C₁₈H₂₁NO₂, MW: 283.36 . Applications: Used in polymer chemistry and as a precursor for drug candidates targeting inflammation.
- 4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide: Structure: Methoxyphenyl acetyl group introduces additional hydrophobicity. Molecular Formula: C₂₃H₂₂N₂O₃, MW: 374.43 .
Multi-Amino Derivatives
- 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (CAS: 14071-33-1): Structure: Contains dual amino groups and a methoxy substituent. Molecular Formula: C₁₄H₁₅N₃O₂, MW: 257.29 .
Functional Group Modifications on the Amine Side Chain
- N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide: Synthesis: Reacts 4-amino-N-(4-bromophenyl)benzamide with methoxybenzoyl chloride in THF. Properties: The bromophenyl group improves halogen bonding, making it suitable for crystallography studies .
- N-(4-Aminobutyl)-4-azido-2-hydroxybenzamide: Structure: Azido and hydroxy groups introduce photoreactive and chelating properties. Applications: Used in photoaffinity labeling for enzyme inhibition studies .
Data Tables
Table 1. Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
